

TNO155 Phase I Clinical Trial Protocols and Application Notes

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TNO211
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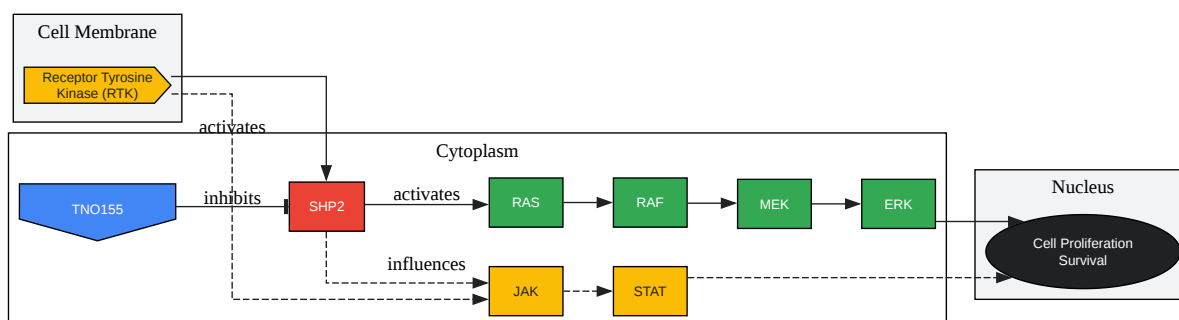
This document provides a detailed overview of the treatment schedules, experimental protocols, and key findings from the Phase I clinical trials of TNO155, a selective, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2). The information is intended to guide further research and development of this compound.

Introduction to TNO155

TNO155 is an orally administered small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation through the MAPK signaling pathway.[1][2] SHP2 is also implicated in immune checkpoint modulation via the PD-1/PD-L1 pathway.[2][3] As an oncoprotein overexpressed in various cancers, SHP2 is a compelling therapeutic target.[3] The initial first-in-human Phase I trial, CTNO155X2101 (NCT03114319), was an open-label, dose-escalation and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adults with advanced solid tumors.[1][4][5] Subsequent Phase Ib studies have explored TNO155 in combination with other targeted therapies and immunotherapies.[6][7][8]

TNO155 Signaling Pathway

TNO155 allosterically inhibits SHP2, which is a critical node in the RAS-RAF-MEK-ERK (MAPK) signaling cascade. Activated receptor tyrosine kinases (RTKs) recruit SHP2, which in turn dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling. By inhibiting SHP2, TNO155 aims to block this pathway, thereby inhibiting tumor cell proliferation and survival.[3] Preclinical studies have also shown that TNO155 can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[9]



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Caption: TNO155 Mechanism of Action.

Phase I Clinical Trial Treatment Schedules

The Phase I clinical development of TNO155 has explored various dosing schedules for both monotherapy and combination regimens.

Monotherapy Dose Escalation (NCT03114319)

The initial dose-finding study evaluated multiple schedules to determine the optimal dose and regimen.[1]

Schedule Type	Dosing Regimen	Dose Range	Number of Patients (n)
2 weeks on / 1 week off	Once Daily (QD)	1.5 - 70 mg	55
Twice Daily (BID)	30 - 50 mg	25	
3 weeks on / 1 week off	Once Daily (QD)	30 - 60 mg	32
Continuous	Once Daily (QD)	40 or 50 mg	6

Combination Therapy Dose Escalation

TNO155 has been evaluated in combination with various agents, including PD-1 inhibitors, CDK4/6 inhibitors, and KRAS G12C inhibitors.

TNO155 with Spartalizumab (anti-PD-1) (NCT04000529)[6][10]

TNO155 Dosing Schedule	TNO155 Dose	Spartalizumab Dose
2 weeks on / 1 week off	5-50 mg BID, 20 or 60 mg QD	300 mg every 3 weeks
Recommended Dose	60 mg QD	300 mg every 3 weeks

TNO155 with Ribociclib (CDK4/6 inhibitor) (NCT04000529)[6][10]

TNO155 Dosing Schedule	TNO155 Dose	Ribociclib Dosing Schedule	Ribociclib Dose
2w/1w or 3w/1w	20-60 mg QD, 20-40 mg BID	Continuous, 2w/1w, or 3w/1w	150-200 mg QD
Recommended Dose	40 mg QD (2w/1w)	Continuous	200 mg QD

TNO155 with JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188)[7]

TNO155 Dosing Schedule	TNO155 Dose	JDQ433 Dosing Schedule	JDQ433 Dose
Optimal Dosing Schedule	2 weeks on / 1 week off	Continuous	200 mg BID
	10 mg BID		

Quantitative Data Summary

Pharmacokinetics of TNO155 (Monotherapy)

Pharmacokinetic analyses revealed rapid absorption and dose-proportional exposure.[\[1\]](#)[\[11\]](#)

Parameter	Value
Median Time to Maximum Concentration (T _{max})	~1.1 hours
Median Half-life (T _{1/2})	~34 hours
Dose Proportionality (AUC _T beta)	1.09 (90% CI 1.02–1.16)

Clinical Efficacy

Monotherapy (NCT03114319)[\[1\]](#)

Best Observed Response	Percentage of Patients	Median Duration
Stable Disease (SD)	20% (24/118)	4.9 months

Combination with Spartalizumab (NCT04000529)[\[6\]](#)

Response Metric	All Doses (n=57)	Recommended Dose (n=19)
Disease Control Rate (DCR)	26.3%	31.6%
Partial Response (PR) Rate	1.8%	5.3%
Stable Disease (SD) Rate	24.6%	26.3%

Combination with Ribociclib (NCT04000529)[6]

Response Metric	All Doses (n=46)	Recommended Dose (n=9)
Disease Control Rate (DCR)	13.0%	44.4%

Combination with JDQ433 (NCT04699188) in NSCLC Patients[7]

Response Metric	KRAS G12C Inhibitor Pre-treated (n=12)	KRAS G12C Inhibitor Naïve (n=12)
Objective Response Rate (ORR)	33.3%	33.3%
Disease Control Rate (DCR)	66.7%	83.3%

Safety and Tolerability (Monotherapy)

The most common treatment-related adverse events (AEs) were generally Grade 1/2.[1]

Adverse Event (All Grades)	Percentage of Patients
Increased blood creatine phosphokinase	28%
Peripheral edema	26%
Diarrhea	26%
Acneiform dermatitis	23%

The most common Grade ≥ 3 treatment-related AEs included decreased platelets (4%), and increased aspartate aminotransferase, diarrhea, and decreased neutrophils (3% each).[1]

Experimental Protocols

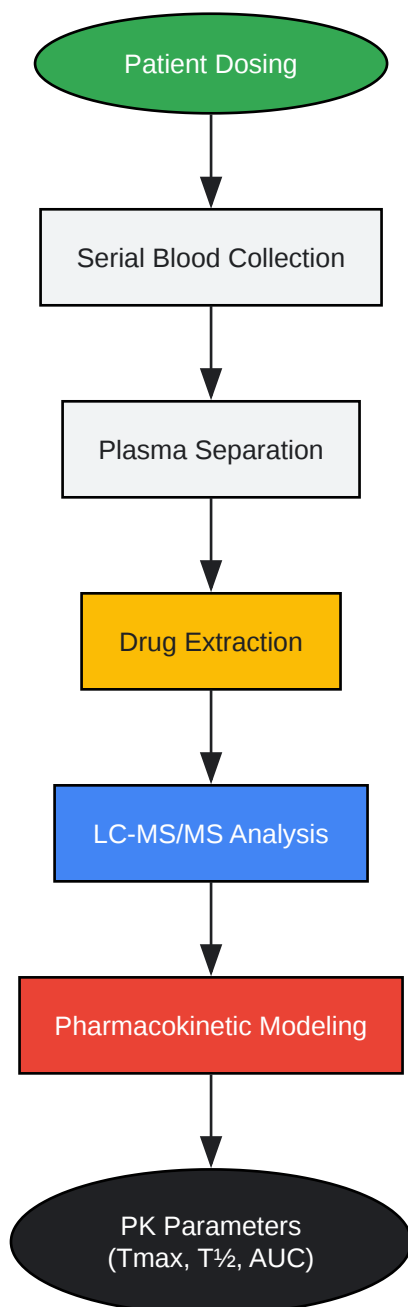
The following are generalized protocols for key experiments cited in the TNO155 Phase I trials. Specific details may vary based on the central laboratory's standard operating procedures.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion of TNO155.

Methodology:

- **Sample Collection:** Collect whole blood samples in appropriate anticoagulant tubes at pre-defined time points pre- and post-dose.^[5]
- **Plasma Separation:** Centrifuge blood samples to separate plasma.
- **Drug Extraction:** Extract TNO155 from plasma using liquid-liquid or solid-phase extraction.
- **LC-MS/MS Analysis:** Quantify TNO155 concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Use pharmacokinetic modeling software to calculate parameters such as T_{max} , C_{max} , AUC, and $T_{1/2}$.



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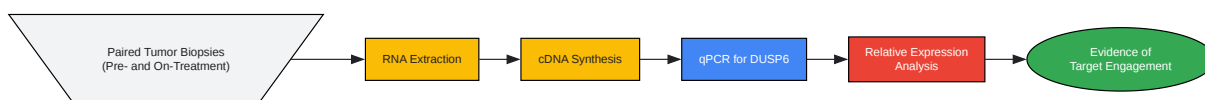
Caption: Pharmacokinetic Analysis Workflow.

Pharmacodynamic (PD) Analysis: DUSP6 Expression

Objective: To measure the inhibition of the MAPK pathway by assessing the expression of DUSP6, a downstream target of ERK signaling.[1][11]

Methodology:

- Biopsy Collection: Obtain paired tumor biopsies before and during treatment.
- RNA Extraction: Isolate total RNA from biopsy samples using a suitable kit.
- RNA Quality Control: Assess RNA integrity and concentration.
- Reverse Transcription: Synthesize cDNA from the extracted RNA.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for DUSP6 and a reference gene.
- Data Analysis: Calculate the relative change in DUSP6 expression between pre- and on-treatment samples. A reduction in DUSP6 expression indicates SHP2 inhibition.[1][11]



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Caption: Pharmacodynamic Analysis Workflow.

Whole-Transcriptome RNA Sequencing

Objective: To gain a comprehensive understanding of the molecular changes induced by TNO155 treatment.

Methodology:

- RNA Extraction and QC: As described in the PD analysis protocol.
- Library Preparation: Construct sequencing libraries from the RNA samples.
- Sequencing: Perform high-throughput sequencing of the prepared libraries.
- Data Analysis:

- Quality Control: Assess the quality of the sequencing reads.
- Alignment: Align reads to a reference genome.
- Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon treatment.
- Pathway Analysis: Determine which biological pathways are enriched in the differentially expressed genes.

Conclusion

The Phase I clinical trials of TNO155 have established a foundation for its further development. The compound has demonstrated a manageable safety profile and favorable pharmacokinetic properties, with evidence of target engagement.[1] While monotherapy has shown limited anti-tumor activity, the combination of TNO155 with other targeted agents, particularly KRAS G12C inhibitors, has shown promising efficacy.[7] The optimal dose and schedule for TNO155 in various combinations are still under investigation.[1] These application notes and protocols provide a framework for researchers to build upon as TNO155 progresses through clinical development.

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- To cite this document: BenchChem. [TNO155 Phase I Clinical Trial Protocols and Application Notes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388713/docs#tno155-phase-i-clinical-trial-protocols-and-application-notes>]

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